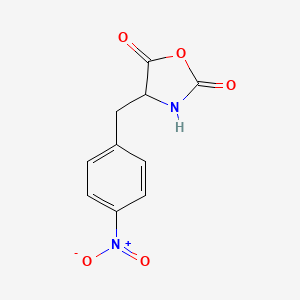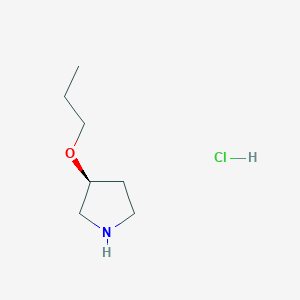![molecular formula C27H20O2 B12277229 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol](/img/structure/B12277229.png)
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two naphthalene rings connected through a hydroxy(phenyl)methyl group, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with a suitable phenylmethyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions to achieve substitution reactions.
Major Products
Applications De Recherche Scientifique
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol has been extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy group and the aromatic rings play a crucial role in its binding to target molecules, leading to various biochemical effects. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Known for its application in the detection and adsorption of aluminum ions.
2-[(2-Hydroxy-naphthalen-1-yl)methyleneamino]-2,2-dimethylpropane-1,3-diol: Used in coordination chemistry as a chelating ligand.
Uniqueness
1-[2-[Hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol stands out due to its unique structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H20O2 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-[2-[hydroxy(phenyl)methyl]naphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-17-15-19-9-5-7-13-22(19)26(24)25-21-12-6-4-8-18(21)14-16-23(25)27(29)20-10-2-1-3-11-20/h1-17,27-29H |
Clé InChI |
XBEAGNFQVIFJGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
![4-butoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B12277166.png)
![2-tert-butyl-1-[1-(pyrazine-2-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12277175.png)
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)

![1-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B12277198.png)
![(1-Phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B12277203.png)


![2-Azabicyclo[3.3.1]nonane-2-carboxylic acid, 6-oxo-, 1,1-dimethylethyl ester](/img/structure/B12277217.png)
